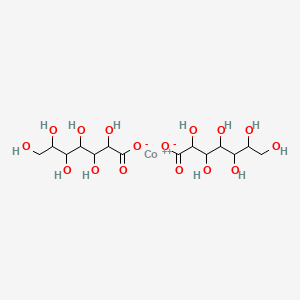
cobalt(2+);2,3,4,5,6,7-hexahydroxyheptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt(2+);2,3,4,5,6,7-hexahydroxyheptanoate is a coordination compound where cobalt is in the +2 oxidation state, coordinated with a hexahydroxyheptanoate ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cobalt(2+);2,3,4,5,6,7-hexahydroxyheptanoate typically involves the reaction of cobalt(II) salts with hexahydroxyheptanoic acid under controlled conditions. One common method is to dissolve cobalt(II) chloride or cobalt(II) nitrate in water, followed by the addition of hexahydroxyheptanoic acid. The reaction mixture is then stirred and heated to facilitate the formation of the coordination complex. The product is usually isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include the use of large reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Cobalt(2+);2,3,4,5,6,7-hexahydroxyheptanoate can undergo various chemical reactions, including:
Oxidation: The cobalt center can be oxidized to a higher oxidation state under suitable conditions.
Reduction: The cobalt(II) center can be reduced to cobalt(I) or cobalt(0) using appropriate reducing agents.
Substitution: Ligands in the coordination sphere can be substituted with other ligands, altering the properties of the complex.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Ligand exchange reactions can be carried out using various ligands like phosphines, amines, or other carboxylates.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cobalt(III) complexes, while reduction could produce cobalt(I) or cobalt(0) species .
Scientific Research Applications
Cobalt(2+);2,3,4,5,6,7-hexahydroxyheptanoate has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential role in enzyme mimetics and as a model compound for studying metalloenzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials, such as metal-organic frameworks and nanomaterials
Mechanism of Action
The mechanism by which cobalt(2+);2,3,4,5,6,7-hexahydroxyheptanoate exerts its effects involves the coordination of the cobalt center with various substrates. This coordination can activate the substrates for subsequent chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological activity .
Comparison with Similar Compounds
Similar Compounds
Cobalt(II) acetate: Another cobalt(II) coordination compound with acetate ligands.
Cobalt(II) chloride: A simple cobalt(II) salt used in various chemical reactions.
Cobalt(II) nitrate: A cobalt(II) salt commonly used in synthesis and catalysis.
Uniqueness
Cobalt(2+);2,3,4,5,6,7-hexahydroxyheptanoate is unique due to its specific ligand structure, which provides distinct chemical properties and reactivity compared to other cobalt(II) compounds. The hexahydroxyheptanoate ligand offers multiple coordination sites, leading to potentially diverse coordination geometries and applications .
Properties
CAS No. |
68475-45-6 |
|---|---|
Molecular Formula |
C14H26CoO16 |
Molecular Weight |
509.28 g/mol |
IUPAC Name |
cobalt(2+);2,3,4,5,6,7-hexahydroxyheptanoate |
InChI |
InChI=1S/2C7H14O8.Co/c2*8-1-2(9)3(10)4(11)5(12)6(13)7(14)15;/h2*2-6,8-13H,1H2,(H,14,15);/q;;+2/p-2 |
InChI Key |
RKMJSYBONXLSRP-UHFFFAOYSA-L |
Canonical SMILES |
C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.[Co+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















